molecular formula C18H19N3O4 B4141285 N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide

N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide

Cat. No. B4141285
M. Wt: 341.4 g/mol
InChI Key: OTKFFZUFZXBNHF-UHFFFAOYSA-N
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Description

N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide, also known as MNPA, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNPA has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes. For example, N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has been shown to inhibit the activity of carbonic anhydrases, which play a critical role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has also been shown to possess anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent inhibitory activity against various enzymes. However, N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide also has some limitations. For example, it has limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several potential future directions for research on N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide. One possible direction is the development of N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide-based drugs for the treatment of inflammatory diseases. Another potential direction is the development of N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide and its potential applications in medicinal chemistry.

Scientific Research Applications

N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases and carbonic anhydrases. N-methyl-2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has also been shown to possess anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-19(14-5-3-2-4-6-14)18(22)16-13-15(21(23)24)7-8-17(16)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKFFZUFZXBNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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